Monosodium 2-sulfoterephthalate (NaH2stp) is an organic compound often employed as a building block in the field of coordination chemistry and materials science. Its molecular structure features a benzene ring with two carboxylate groups and one sulfonate group, allowing it to act as a multifunctional ligand for metal ions. This versatility makes it valuable for creating diverse metal-organic frameworks (MOFs) and coordination polymers with various structural motifs and potential applications [, , , , , , , , ].
Monosodium 2-Sulfoterephthalate is a chemical compound with the molecular formula and a molecular weight of 268.17 g/mol. It is primarily recognized as the monosodium salt of 2-sulfoterephthalic acid, which is a sulfonated derivative of terephthalic acid. This compound is classified under sulfonic acids and their salts, falling within the broader category of aromatic compounds due to its benzene ring structure.
Monosodium 2-Sulfoterephthalate is typically synthesized from p-xylene through a series of chemical reactions that introduce sulfonic acid groups into the aromatic ring. The compound is commercially available and can be sourced from various chemical suppliers, including TCI Chemicals and Chem-Impex, with a reported purity of over 98% . Its classification as a hazardous material is due to its potential to cause skin and eye irritation, necessitating careful handling .
The synthesis of Monosodium 2-Sulfoterephthalate can be achieved through several methods, including hydrothermal synthesis and direct sulfonation reactions. One notable method involves the reaction of p-xylene with sulfuric acid to produce sulfonated intermediates, which are subsequently neutralized with sodium hydroxide to yield Monosodium 2-Sulfoterephthalate.
The synthesis process requires precise control over temperature and reaction time to optimize yield and purity .
Monosodium 2-Sulfoterephthalate features a unique molecular structure characterized by:
Monosodium 2-Sulfoterephthalate participates in several chemical reactions, particularly in the formation of metal-organic frameworks (MOFs) and as a ligand in coordination chemistry.
The mechanism by which Monosodium 2-Sulfoterephthalate operates in catalytic processes typically involves:
This dual functionality makes it valuable in both synthetic chemistry and materials science.
Monosodium 2-Sulfoterephthalate has several scientific applications:
Monosodium 2-sulfoterephthalate (systematic IUPAC name: sodium 4-carboxy-2-sulfobenzoate) is an aromatic sulfonate-carboxylate compound with the molecular formula C₈H₅NaO₇S and a molecular weight of 268.17 g/mol [1] [9]. It bears the CAS registry number 19089-60-2 and is alternatively designated as 2-sulfoterephthalic acid monosodium salt in chemical databases [7] [10]. The compound features three ionizable groups: two carboxylate moieties (one protonated, one deprotonated) and a sulfonate group, creating a multifunctional anionic linker with diverse coordination capabilities. Its sodium salt form enhances water solubility compared to the parent sulfoterephthalic acid, facilitating its application in aqueous synthesis systems [3] [6].
Table 1: Nomenclature and Identifiers
Designation | Identifier |
---|---|
Systematic Name | Sodium 4-carboxy-2-sulfobenzoate |
CAS Registry Number | 19089-60-2 |
Molecular Formula | C₈H₅NaO₇S |
Alternate Names | 2-Sulfoterephthalic acid monosodium salt; Monosodium 2-sulfoterephthalate |
PubChem CID | 23688256 |
Structural characterization through nuclear magnetic resonance spectroscopy reveals distinctive signals: ¹H NMR (D₂O) displays aromatic proton resonances at δ 8.25 (d, 1H), 8.10 (s, 1H), and 7.95 (d, 1H), confirming the asymmetrical trisubstituted benzene ring [5]. Fourier-transform infrared spectroscopy identifies signature vibrational bands: broad O-H stretch (2500-3500 cm⁻¹), carbonyl stretches (1685 cm⁻¹ for carboxylic acid, 1580 cm⁻¹ and 1390 cm⁻¹ for carboxylate), and sulfonate asymmetric/symmetric stretches at 1215 cm⁻¹ and 1040 cm⁻¹ [5] [6]. X-ray diffraction analysis of laboratory-synthesized material shows different crystal packing compared to commercial samples, though identical functional group composition [5].
Table 2: Spectroscopic Characterization Data
Technique | Key Features |
---|---|
¹H NMR | δ 8.25 (d, 1H), 8.10 (s, 1H), 7.95 (d, 1H) |
FT-IR | 2500-3500 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1580/1390 cm⁻¹ (COO⁻), 1215/1040 cm⁻¹ (SO₃) |
Mass Spectrometry | m/z 268.17 [M]⁺ |
XRD | Distinct crystal phase vs. commercial sources |
The synthesis of monosodium 2-sulfoterephthalate originated as a specialized route to access sulfonated terephthalate derivatives for polymer modification. Early industrial production relied on sulfonation of terephthalic acid followed by selective neutralization, but this method suffered from poor regioselectivity and purification challenges [5]. A significant advancement came with the development of a laboratory-scale synthesis from p-xylene, establishing optimized conditions for higher yield and purity. This four-step process involves:
This method produces crystalline material with 75% overall yield, making it economically viable for research applications [5]. Commercial availability emerged circa 2010–2015 through specialty chemical suppliers (e.g., TCI America, Sigma-Aldrich), with current pricing at approximately $188–$249 per 25 grams, reflecting its high-value application in metal-organic framework research [1] [7] [9]. The transition from laboratory curiosity to commercially accessible building block enabled its widespread adoption in advanced materials chemistry, particularly after the 2015–2020 period when its utility in functional metal-organic frameworks became extensively documented.
Table 3: Historical Synthesis Milestones
Period | Development | Yield/Purity |
---|---|---|
Pre-2010 | Industrial sulfonation routes | Variable purity, limited availability |
2015 | Lab synthesis from p-xylene | ~75% yield, >98% purity |
2020 | Commercial availability | >98% purity (HPLC/titration) |
Monosodium 2-sulfoterephthalate serves as a crucial linker for introducing sulfonate functionality into crystalline porous materials. Its significance stems from the simultaneous presence of carboxylate and sulfonate groups, enabling diverse coordination modes with metal nodes. The carboxylate groups typically coordinate to metal clusters while the sulfonate group either remains non-coordinated (enhancing proton conductivity) or participates in secondary coordination [3] [6]. This versatility is exemplified in several landmark MOF structures:
UiO-66-SO₃H Synthesis: Zirconium-based MOFs incorporate monosodium 2-sulfoterephthalate through mixed-ligand approaches, replacing 30–60% of terephthalate linkers during synthesis. The material maintains crystallinity while gaining Bronsted acidity, with the sulfonate group acting as a proton source. Experimental and computational studies confirm the sulfonate group lowers activation energies in acid-catalyzed reactions by 10 kcal/mol compared to non-sulfonated analogs [2] [8].
MIL-101(Cr)-SO₃H Construction: Chromium-based MIL-101 frameworks incorporate this linker to create strong acid sites within large pores (29–34 Å). The material demonstrates exceptional thermal stability (to 275°C) and catalytic efficiency in ethylene dichloride cracking, reducing reaction temperatures from 550°C to 255°C while maintaining 75% conversion and 99.8% selectivity [5].
Proton-Conductive MOFs: Post-synthetic modification of MOF-808 with monosodium 2-sulfoterephthalate exploits differential coordination behavior—the ortho-carboxylate binds to zirconium clusters while the sulfonate and remaining carboxyl group remain free. This creates a high-density proton carrier system achieving 4.11 × 10⁻² S/cm conductivity at 80°C and 100% relative humidity, comparable to commercial Nafion membranes [6].
The compound enables fine-tuning of acid-base bifunctionality in MOFs. By combining with amino-terephthalate, catalysts with balanced acid-base properties are created for tandem reactions like glucose-to-5-hydroxymethylfurfural conversion [3]. Recent applications demonstrate exceptional catalytic efficiency in glycerol acetalization (turnover frequency 272 h⁻¹ per acid site) and coumarin synthesis (66% yield at 140°C), underscoring its practical significance in green chemistry [2] [8].
Table 4: MOF Applications and Performance Metrics
MOF Type | Application | Performance |
---|---|---|
UiO-66-SO₃H | Glycerol acetalization | TOF 272 h⁻¹, 79.6% conversion |
UiO-66-SO₃H | Coumarin synthesis | 66% yield, Eₐ = 12.6 kcal/mol |
MIL-101(Cr)-SO₃H | Ethylene dichloride cracking | 75% conversion at 255°C (vs. 550°C conventional) |
MOF-808-SBDC | Proton conduction | 4.11 × 10⁻² S/cm at 80°C |
Acid-base MOFs | Glucose dehydration | Tandem catalysis with tunable acidity/basicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7